molecular formula C13H15NO3 B13024419 tert-Butyl3-hydroxy-1H-indole-2-carboxylate

tert-Butyl3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B13024419
M. Wt: 233.26 g/mol
InChI Key: FVXMMKGUFOQPFJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-1H-indole-2-carboxylate typically involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced with sodium borohydride in methanol to obtain the alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Scientific Research Applications

tert-Butyl 3-hydroxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives.

Uniqueness

tert-Butyl 3-hydroxy-1H-indole-2-carboxylate is unique due to its tert-butyl and hydroxy substituents, which confer specific chemical properties and reactivity. These features make it a valuable compound for synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)10-11(15)8-6-4-5-7-9(8)14-10/h4-7,14-15H,1-3H3

InChI Key

FVXMMKGUFOQPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2N1)O

Origin of Product

United States

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